[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate
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Overview
Description
[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol It is known for its unique structure, which includes a fluorophenyl group and a chloropropanoate ester
Preparation Methods
The synthesis of [[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond between the amino group of the aniline and the carbonyl group of the chloropropanoic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloropropanoate ester can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate can be compared with similar compounds such as:
[Amino-(4-fluorophenyl)methylidene]amino 2-chloropropanoate: Similar structure but with a fluorine atom at the 4-position instead of the 3-position.
[Amino-(3-chlorophenyl)methylidene]amino 2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
[Amino-(3-fluorophenyl)methylidene]amino 2-bromopropanoate: Similar structure but with a bromine atom instead of a chlorine atom.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
[[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSSAMWQJHDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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